molecular formula C14H23F2NO4 B13478969 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B13478969
M. Wt: 307.33 g/mol
InChI Key: MWWRFIALOUHJIB-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, including the protection of amines with the Boc group, alkylation, and subsequent functional group transformations. One common method involves the alkylation of a precursor compound with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic transformations, while the difluorocyclohexyl moiety can interact with biological targets through hydrophobic interactions and hydrogen bonding. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl moiety, which imparts distinct chemical and biological properties compared to other Boc-protected compounds.

Properties

Molecular Formula

C14H23F2NO4

Molecular Weight

307.33 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19)

InChI Key

MWWRFIALOUHJIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O

Origin of Product

United States

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